A Senior Application Scientist's Technical Guide to 2,6-Dichloropyridine-4-methylamine (CAS: 88579-63-9)
A Senior Application Scientist's Technical Guide to 2,6-Dichloropyridine-4-methylamine (CAS: 88579-63-9)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Dichlorinated Pyridine Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, certain molecular frameworks consistently emerge as cornerstones for innovation. 2,6-Dichloropyridine-4-methylamine, registered under CAS number 88579-63-9, is one such pivotal intermediate.[1] Its strategic importance lies not in its own biological activity, but in the versatile reactivity endowed by its unique arrangement of functional groups. The electron-deficient pyridine core, activated by two chlorine atoms at the critical C2 and C6 positions, presents a predictable and highly tunable platform for nucleophilic aromatic substitution (SNAr).[2][3] This, combined with the primary amine of the C4-methylamine group, offers orthogonal handles for molecular elaboration.
This guide moves beyond a simple recitation of properties. As a senior application scientist, my objective is to provide a narrative grounded in causality—explaining why certain synthetic strategies are employed, how the molecule's electronic structure dictates its reactivity, and what practical steps are necessary to harness its potential. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the integrity of each synthetic step. We will explore its synthesis, core reactivity, and its application as a foundational building block for complex molecular architectures, most notably in the pursuit of novel kinase inhibitors.[4]
Section 1: Core Molecular Profile and Physicochemical Properties
Understanding the fundamental characteristics of a reagent is the bedrock of successful and safe experimentation. 2,6-Dichloropyridine-4-methylamine is a white crystalline solid, a structural attribute that simplifies handling and weighing under standard laboratory conditions.[1] Its solubility in a range of organic solvents facilitates its use in diverse reaction media.[1]
| Property | Value | Source(s) |
| CAS Number | 88579-63-9 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [5][6] |
| IUPAC Name | (2,6-dichloropyridin-4-yl)methanamine | [1] |
| Synonym(s) | 4-(Aminomethyl)-2,6-dichloropyridine | [5] |
| Molecular Weight | 177.03 g/mol | [1][5][6] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 291.9 °C at 760 mmHg | [6] |
| Storage Conditions | 2-8°C, under inert gas, protected from light | [6] |
Safety and Handling Protocol
Trustworthiness in the laboratory begins with safety. Based on GHS classifications, 2,6-Dichloropyridine-4-methylamine is harmful if swallowed and causes skin and eye irritation.[5] Adherence to the following protocol is mandatory.
Personal Protective Equipment (PPE):
-
Standard nitrile gloves (ensure no breakthrough for your specific solvents).
-
Chemical splash goggles and a face shield if there is a risk of splashing.
-
A properly fitted lab coat.
Engineering Controls:
-
All manipulations should be performed within a certified chemical fume hood to prevent inhalation.[7]
-
An eyewash station and safety shower must be readily accessible.[7]
Handling and Disposal:
-
Dispensing: Use a spatula for solids and avoid generating dust.
-
Incompatibilities: Keep away from strong oxidizing agents.[7]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not wash down the drain.
-
Disposal: Dispose of waste materials and empty containers through a licensed waste disposal contractor, following all local and national regulations.[8][9]
Section 2: The Electronic Landscape and Core Reactivity
The reactivity of this molecule is dominated by the electronic properties of the dichloropyridine ring. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, making it "electron-deficient." This effect is significantly amplified by the inductive- and resonance-withdrawing effects of the two chlorine atoms at the C2 and C6 positions.
This pronounced electron deficiency makes the C2 and C6 carbons highly electrophilic and thus susceptible to attack by nucleophiles—the cornerstone of Nucleophilic Aromatic Substitution (SNAr) reactions. The attack is favored at these positions because the resulting negative charge in the Meisenheimer intermediate can be effectively stabilized by delocalization onto the ring nitrogen.[2][3]
Caption: Key reactive sites on 2,6-Dichloropyridine-4-methylamine.
An important consideration in experimental design is that the substitution of the first chlorine atom with an electron-donating group (like an amine) will deactivate the ring towards a second SNAr reaction.[3] This phenomenon can be exploited to achieve mono-substitution selectively or overcome with more forcing conditions or catalytic methods to achieve di-substitution.
Section 3: Synthesis Methodologies
The synthesis of (2,6-dichloropyridin-4-yl)methanamine is most efficiently achieved through methods that construct the aminomethyl group on a pre-formed dichloropyridine ring.
Method A: Palladium-Catalyzed Amination
This is a highly efficient and mild method for forming the C-N bond. It involves the palladium-catalyzed reaction of 4-(halomethyl)-2,6-dichloropyridine with an ammonia surrogate or a primary amine that can be later deprotected.
Causality: The choice of a palladium catalyst, specifically with a biarylphosphine ligand like 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl, is critical.[1] This ligand class forms a bulky, electron-rich complex with palladium(0) that readily undergoes oxidative addition into the carbon-halogen bond and facilitates the subsequent reductive elimination to form the desired C-N bond under milder conditions and with lower excesses of the amine compared to uncatalyzed methods.[1]
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add bis(dibenzylideneacetone)palladium(0) (1 mol%), the specified biarylphosphine ligand (3 mol%), and sodium tert-butoxide (2.0 eq).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add 4-(chloromethyl)-2,6-dichloropyridine (1.0 eq) followed by anhydrous toluene via syringe.
-
Reaction: Add the aminating agent (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq).
-
Heating & Monitoring: Heat the reaction mixture to 90 °C. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-4 hours.[1]
-
Work-up (for imine surrogate): Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude residue in THF and add 2M HCl. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC/LC-MS).
-
Purification: Neutralize the mixture with aqueous sodium bicarbonate and extract with ethyl acetate. The crude product is then purified by silica gel column chromatography to yield 2,6-Dichloropyridine-4-methylamine.
Method B: Reduction of a Nitrile Precursor
An alternative strategy involves the reduction of 2,6-dichloro-4-cyanopyridine. This is a robust method, particularly for larger-scale synthesis where handling gaseous ammonia or volatile amines is less desirable.
Causality: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are required to reduce the polar and relatively unreactive carbon-nitrogen triple bond of the nitrile. The reaction must be performed in an anhydrous aprotic solvent (like THF or diethyl ether) as LiAlH₄ reacts violently with water. The acidic work-up is necessary to protonate the intermediate aluminate complex and liberate the free amine.
Step-by-Step Protocol:
-
Setup: To a flame-dried, nitrogen-flushed flask, add a solution of 2,6-dichloro-4-cyanopyridine (1.0 eq) in anhydrous THF.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ in THF (approx. 1.5 eq) dropwise. Caution: Exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Quenching (Fieser method): Carefully quench the reaction by sequential, dropwise addition at 0 °C of: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess hydride and producing a granular, easily filterable precipitate.
-
Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography or crystallization to afford the pure amine.
Caption: Generalized workflow for the synthesis and validation of the title compound.
Section 4: Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The true value of 2,6-Dichloropyridine-4-methylamine is realized in its role as a versatile building block. The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs due to its ability to form key interactions with biological targets.[10] This is particularly true for protein kinase inhibitors, where the pyridine nitrogen can act as a crucial hydrogen bond acceptor, mimicking the hinge-binding motif of the native ATP ligand.[4][10]
The 2,6-dichloro precursor allows for the systematic and differential functionalization at the C2 and C6 positions, enabling the exploration of structure-activity relationships (SAR). A common strategy involves a first SNAr reaction with a desirable amine, followed by a second, often palladium-catalyzed, cross-coupling reaction (e.g., Suzuki, Sonogashira) at the remaining chloro-position.[4]
Caption: Conceptual workflow from building block to a targeted kinase inhibitor.
Protocol: Buchwald-Hartwig Amination at C2/C6
This protocol details the coupling of a primary or secondary amine to one of the chloro-positions, a key step in building a kinase inhibitor library.
-
Setup: In a glovebox or under a strict nitrogen atmosphere, combine 2,6-Dichloropyridine-4-methylamine (1.0 eq), the desired amine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a reaction vial.
-
Solvent: Add anhydrous, degassed 1,4-dioxane or toluene.
-
Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through Celite® to remove inorganic salts and catalyst residue.
-
Purification: Concentrate the filtrate and purify the crude material by silica gel chromatography to isolate the mono-aminated product. The product's identity and purity must be confirmed by NMR and MS before proceeding to a subsequent coupling step.
Section 5: Analytical Characterization Protocol
Every synthesis must be validated. A newly synthesized batch of 2,6-Dichloropyridine-4-methylamine must be rigorously characterized to confirm its identity and purity.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Singlet (~7.0-7.5 ppm, 2H)Singlet (~3.8-4.0 ppm, 2H)Broad Singlet (~1.5-2.5 ppm, 2H) | The two pyridine ring protons (H3, H5) are chemically equivalent. The methylene (CH₂) protons appear as a singlet. The amine (NH₂) protons are exchangeable, resulting in a broad signal. |
| ¹³C NMR | C4 (~155-160 ppm)C2, C6 (~150-155 ppm)C3, C5 (~118-125 ppm)CH₂ (~45-50 ppm) | Signals for the three distinct carbon environments in the aromatic ring, plus the aliphatic methylene carbon. Carbons attached to chlorine (C2, C6) are significantly downfield. |
| IR Spectroscopy | 3300-3400 cm⁻¹ (doublet)~1600 cm⁻¹~1550, 1450 cm⁻¹700-800 cm⁻¹ | N-H stretching of the primary amine. N-H bending. C=C and C=N stretching of the pyridine ring. C-Cl stretching. |
| Mass Spec (EI/ESI) | [M]+ at m/z 176[M+2]+ at m/z 178[M+4]+ at m/z 180 | The molecular ion peak will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with relative intensities of approximately 9:6:1. |
Conclusion
2,6-Dichloropyridine-4-methylamine is far more than a catalog chemical; it is a strategic tool for molecular design. Its value is unlocked through a firm understanding of the principles of heterocyclic reactivity, particularly the electron-deficient nature of the pyridine ring that governs its SNAr chemistry. By leveraging the protocols and insights provided in this guide, researchers can confidently synthesize, handle, and derivatize this compound, efficiently constructing libraries of novel molecules for screening in drug discovery and agrochemical development. Its continued application, especially as a scaffold for next-generation kinase inhibitors, underscores its importance to the scientific community.
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MySkinRecipes. (n.d.). 2,6-Dichloropyridine-4-methylamine. Available at: [Link]
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Finetech Industry Limited. (n.d.). 2,6-Dichloropyridine-4-methylamine | CAS: 88579-63-9. Available at: [Link]
- This search result provides NMR data for 2,6-dichloropyridine as a byproduct, not the title compound, and is not cited.
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SpectraBase. (n.d.). 2,6-Dichloropyridine. Available at: [Link]
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